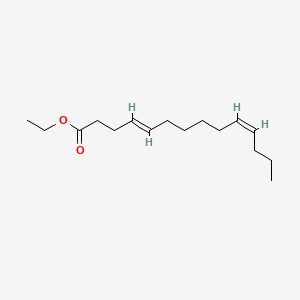
2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran: is an organic compound with the chemical formula C8F16O . It is a colorless, transparent liquid that is relatively stable under normal conditions. This compound is notable for its high fluorine content, which imparts unique chemical properties, making it valuable in various applications, particularly in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fluorination and Cyclization: One common method involves the fluorination of fluorinated alkynes followed by cyclization to form the tetrahydro-2H-pyran ring.
Fluorinated Pyran Derivatives: Another approach involves the fluorination of existing pyran derivatives.
Industrial Production Methods: Industrial production of 2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The production process is designed to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles such as amines or alcohols .
Oxidation and Reduction: While the compound is relatively stable, it can be oxidized under specific conditions using strong oxidizing agents like potassium permanganate or chromium trioxide .
Addition Reactions: The presence of multiple fluorine atoms makes it susceptible to addition reactions with electrophiles, leading to the formation of various fluorinated derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Electrophiles: Halogens, acids
Major Products:
Fluorinated Amines: Formed through nucleophilic substitution with amines
Fluorinated Alcohols: Resulting from substitution with alcohols
Oxidized Derivatives: Produced through oxidation reactions
Scientific Research Applications
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran exerts its effects is primarily through its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. This electronegativity can affect molecular interactions, making the compound a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
3,3,4,4,5,5,6,6,6-Nonafluorohexyl Methacrylate: Another fluorinated compound used in polymer synthesis.
2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl: A fluorinated biphenyl derivative with similar applications in material science.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-Decafluoro-: Known for its use in electronic materials.
Uniqueness: 2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran is unique due to its specific structure, which combines a tetrahydro-2H-pyran ring with a high degree of fluorination. This combination imparts distinct chemical properties, such as high stability and reactivity, making it particularly valuable in specialized applications .
Properties
CAS No. |
335-35-3 |
|---|---|
Molecular Formula |
C8F16O |
Molecular Weight |
416.06 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6-nonafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)oxane |
InChI |
InChI=1S/C8F16O/c9-1(10)2(11,12)6(19,25-8(23,24)5(1,17)18)3(13,14)4(15,16)7(20,21)22 |
InChI Key |
KEDSBJOHAWJRQU-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(OC(C1(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


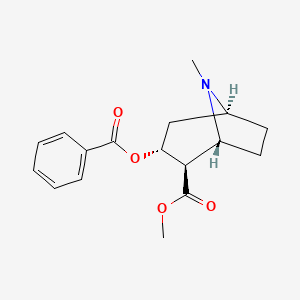
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
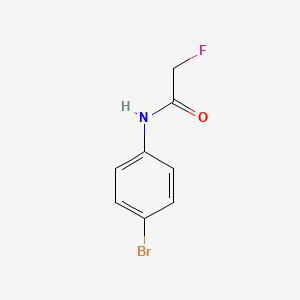


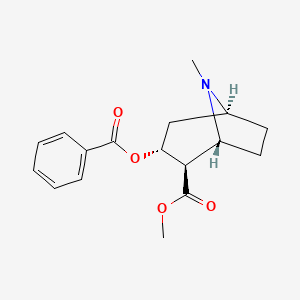
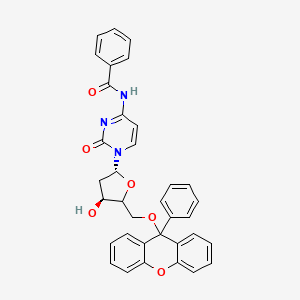
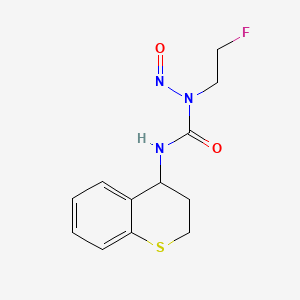
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)

![(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride](/img/structure/B13417878.png)

